Cas no 27122-81-2 (3-(propylsulfanyl)aniline)

3-(Propylsulfanyl)aniline is a sulfur-containing aromatic amine with the molecular formula C₉H₁₃NS. This compound features a propylthio (-SPr) substituent at the meta position of an aniline ring, imparting unique reactivity and solubility properties. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The propylsulfanyl group enhances lipophilicity, making it useful in modifying physicochemical properties of target molecules. Its amine functionality allows for further derivatization, such as diazotization or condensation reactions. The compound is typically handled under inert conditions due to the sensitivity of the aniline moiety. Proper storage and handling are recommended to ensure stability and prevent degradation.
3-(propylsulfanyl)aniline structure
3-(propylsulfanyl)aniline structure
Product Name:3-(propylsulfanyl)aniline
CAS No:27122-81-2
MF:C9H13NS
MW:167.27122092247
CID:1429409
PubChem ID:22227794
Update Time:2025-06-15

3-(propylsulfanyl)aniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 3-(propylthio)-
    • 3-(propylsulfanyl)aniline
    • CBA12281
    • G44728
    • SCHEMBL1935331
    • 3-(propylsulphanyl)aniline
    • A1-07125
    • 3-(Propylthio)aniline
    • 3-Propylsulfanyl-phenylamine
    • 27122-81-2
    • 3-Propylsulfanylphenylamine
    • CS-0232022
    • 3-n-propylsulfanylaniline
    • HOBDANKGYPMPRT-UHFFFAOYSA-N
    • AKOS010096798
    • EN300-1261267
    • 3-propylsulfanylaniline
    • Inchi: 1S/C9H13NS/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6,10H2,1H3
    • InChI Key: HOBDANKGYPMPRT-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C=1)N)CCC

Computed Properties

  • Exact Mass: 167.07699
  • Monoisotopic Mass: 167.07687059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 51.3Ų

Experimental Properties

  • PSA: 26.02

3-(propylsulfanyl)aniline Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1261267-1.0g
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27122-81-2 95%
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$0.0 2023-06-08
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Enamine
EN300-1261267-50mg
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Enamine
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3-(propylsulfanyl)aniline Related Literature

Additional information on 3-(propylsulfanyl)aniline

Comprehensive Guide to 3-(Propylsulfanyl)aniline (CAS No. 27122-81-2): Properties, Applications, and Industry Insights

3-(Propylsulfanyl)aniline, identified by its CAS number 27122-81-2, is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. This aromatic amine derivative features a propylthio (-SPr) substituent at the meta position, offering unique reactivity for cross-coupling reactions and heterocyclic synthesis. Recent patent filings indicate growing interest in its use as a building block for bioactive molecules, particularly in crop protection formulations and drug discovery pipelines.

The compound's molecular structure C9H13NS (MW: 167.27 g/mol) exhibits balanced lipophilicity (LogP ≈ 2.8) ideal for medicinal chemistry optimization. Analytical studies reveal characteristic NMR peaks at 7.1-6.6 ppm (aromatic protons) and 3.2 ppm (NH2), with FT-IR absorption bands at 3450 cm⁻¹ (N-H stretch) and 1580 cm⁻¹ (C=C aromatic). These spectral features enable precise quality control during synthesis – a critical factor for researchers investigating structure-activity relationships in lead compound development.

Industrial applications leverage 3-(propylsulfanyl)aniline's dual functionality as both nucleophile (via -NH2) and electrophile (via -SPr). Manufacturers report its increasing adoption in photoresist materials for semiconductor fabrication, where its sulfur-containing moiety enhances etch resistance. The compound's thermal stability (decomposition >200°C) makes it suitable for high-performance polymer modifications, particularly in epoxy curing agents and polyurethane catalysts.

Emerging green chemistry protocols utilize 27122-81-2 in metal-free catalysis systems. A 2023 study demonstrated its efficacy as a ligand precursor in organocatalytic asymmetric synthesis, achieving >90% ee in C-C bond formations. This aligns with industry demands for sustainable synthetic routes, addressing ESG compliance requirements in fine chemical production. Analytical method development for residual solvent analysis in 3-(propylsulfanyl)aniline batches has become a focal point, with HPLC-UV and GC-MS emerging as preferred techniques.

Supply chain data indicates Asia-Pacific as the primary production hub for CAS 27122-81-2, with custom synthesis services expanding to meet preclinical research demands. Regulatory landscapes show REACH compliance status in the EU, while US FDA filings increasingly list it as an intermediate in new drug applications. Storage recommendations emphasize argon atmosphere protection to prevent oxidative degradation, with technical specifications typically requiring ≥98% purity for GMP applications.

Recent breakthroughs in flow chemistry have enabled continuous production of 3-(propylsulfanyl)aniline with atom economy improvements up to 85%. Process chemists highlight its utility in multistep telescoping, reducing isolation steps in API manufacturing. The compound's crystallization behavior has been extensively characterized, with polymorph screening identifying three distinct forms – crucial knowledge for formulation scientists developing solid dosage forms.

Environmental fate studies reveal 27122-81-2 undergoes biodegradation via sulfoxidation pathways within 28 days (OECD 301B). This favorable ecotoxicological profile supports its selection in green pesticide development, particularly for systemic acquired resistance (SAR) inducers. Computational chemistry models predict strong hydrogen bonding capacity (docking scores >7.2) with biological targets, explaining its prevalence in fragment-based drug design libraries.

The global market for 3-(propylsulfanyl)aniline is projected to grow at 6.2% CAGR through 2030, driven by personalized medicine initiatives requiring diverse chemical scaffolds. Quality benchmarks now include genotoxic impurity testing (<0.1 ppm) and elemental analysis certification, reflecting pharmaceutical industry standards. Emerging applications in OLED materials and lithium battery additives demonstrate the compound's versatility beyond traditional uses.

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